Home > Products > Screening Compounds P9513 > Thalidomide-NH-C5-NH2 (hydrochloride)
Thalidomide-NH-C5-NH2 (hydrochloride) - 2093386-39-9

Thalidomide-NH-C5-NH2 (hydrochloride)

Catalog Number: EVT-3251838
CAS Number: 2093386-39-9
Molecular Formula: C18H23ClN4O4
Molecular Weight: 394.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-NH-C5-NH2 hydrochloride is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon ligand, which is crucial for its biological activity, particularly in the context of targeted protein degradation. This compound is significant in medicinal chemistry due to its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Synthesis Analysis

The synthesis of thalidomide-NH-C5-NH2 hydrochloride typically involves a multi-step chemical process. Key methods include:

  • Reductive Amination: This one-pot reaction allows for the introduction of alkyl amino groups into the thalidomide structure, enhancing its biological activity. High yields (up to 98%) have been reported for various analogues synthesized via this method .
  • Cross-Coupling Reactions: New air-stable nickel complexes have been explored for use in cross-coupling reactions to prepare thalidomide analogues, reducing reliance on expensive palladium compounds .
Molecular Structure Analysis

The molecular structure of thalidomide-NH-C5-NH2 hydrochloride can be represented by its chemical formula C18H23ClN4O4C_{18}H_{23}ClN_{4}O_{4} with a molecular weight of approximately 394.85 g/mol. The compound consists of a thalidomide backbone modified with an amino group linked through a five-carbon chain (C5).

Structural Features:

  • Functional Groups: The presence of amine and carbonyl groups facilitates interactions with biological targets.
  • Stereochemistry: The stereochemistry of thalidomide derivatives can significantly influence their pharmacological activity.
Chemical Reactions Analysis

Thalidomide-NH-C5-NH2 hydrochloride participates in various chemical reactions that enhance its utility in medicinal chemistry:

  • Ligand Binding: The compound acts as a ligand for cereblon, an E3 ubiquitin ligase, promoting targeted protein degradation.
  • Reactivity with Biological Targets: Its structure allows it to engage in specific interactions with proteins involved in inflammatory and cancer pathways.

These reactions are essential for understanding the compound's mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of thalidomide-NH-C5-NH2 hydrochloride primarily involves its role as a ligand for cereblon. Upon binding, it alters the ubiquitination process of target proteins, leading to their degradation via the proteasome pathway. This action has implications for:

  • Anti-inflammatory Effects: By degrading pro-inflammatory cytokines, it can reduce inflammation.
  • Antitumor Activity: The degradation of specific oncogenic proteins can inhibit tumor growth.

Data supporting these mechanisms indicate that thalidomide derivatives exhibit enhanced potency compared to the parent compound, with some analogues showing significantly improved inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) compared to thalidomide itself .

Physical and Chemical Properties Analysis

Thalidomide-NH-C5-NH2 hydrochloride exhibits several physical and chemical properties relevant to its application:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and water at physiological pH.
  • Stability: The hydrochloride form enhances stability compared to free base forms.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for formulation development and determining appropriate administration routes.

Applications

Thalidomide-NH-C5-NH2 hydrochloride has several scientific applications:

  • Cancer Therapy: Utilized in treating multiple myeloma due to its ability to modulate immune responses and inhibit tumor growth.
  • Autoimmune Diseases: Its anti-inflammatory properties make it a candidate for treating conditions like lupus or Crohn's disease.
  • Research Tool: As an E3 ligase ligand-linker conjugate, it is used in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation research.
Introduction: Evolution of Targeted Protein Degradation Therapeutics

Historical Context of Thalidomide Derivatives in Molecular Glue Development

Thalidomide, initially marketed as a sedative in the 1950s, was withdrawn due to teratogenic effects but later repurposed for multiple myeloma treatment. This renaissance stemmed from the seminal discovery that thalidomide and its derivatives (lenalidomide, pomalidomide)—collectively termed immunomodulatory drugs (IMiDs)—function as molecular glues that reprogram CRBN E3 ubiquitin ligase activity [2] [3]. Unlike conventional inhibitors, IMiDs induce neosubstrate recruitment by modulating CRBN's substrate specificity. Specifically, the glutarimide moiety of thalidomide binds CRBN's tri-Trp pocket, while the phthalimide ring repositions the ligand-binding domain to engage neo-substrates like IKZF1/3 transcription factors [6] [7]. This mechanistic insight catalyzed the development of CRBN-directed PROTACs, where IMiD derivatives serve as obligate E3-recruiting warheads.

Table 1: Evolution of Thalidomide-Based Molecular Glues

CompoundStructural FeatureKey MechanismTherapeutic Impact
ThalidomideRacemic phthalimide/glutarimide mixtureBinds CRBN; induces IKZF1 degradationMultiple myeloma treatment
LenalidomideAmino-substituted phthalimideEnhanced IKZF1/3 degradation; anti-angiogenicdel(5q) myelodysplastic syndrome
PomalidomideDeaminated lenalidomide analogSuperior CRBN binding; broader neosubstrate rangeRefractory multiple myeloma

Rationale for E3 Ligase Ligand-Linker Conjugates in PROTAC Design

E3 ligase ligand-linker conjugates represent foundational building blocks for PROTAC synthesis, enabling modular assembly of ternary complex inducers. These conjugates incorporate three critical elements: (1) a validated E3 ligase ligand (e.g., thalidomide for CRBN), (2) a synthetic handle for linker attachment, and (3) a linker moiety that modulates PROTAC physicochemical and ternary complex formation properties [1] [6]. The strategic importance of these conjugates is multifaceted:

  • Synthetic Efficiency: Pre-functionalized conjugates (e.g., Thalidomide-NH-C5-NH₂·HCl) streamline PROTAC assembly by providing reactive handles (amines, azides) for peptide coupling or "click" chemistry with target protein ligands [8] [9].
  • Linker Optimization: Systematic variation in linker length/composition (e.g., alkyl, PEG, aryl) fine-tunes PROTAC flexibility, solubility, and spatial orientation of ternary complexes. For instance, CRBN-PROTACs with C3-C5 alkyl linkers exhibit superior degradation efficiency compared to shorter/linker counterparts [4] [6].
  • Degradation Kinetics: Conjugates with amine-terminated linkers enable precise tuning of proteasomal recruitment efficiency. In tubulin-targeting PROTACs, C5 linkers conjugated to combretastatin A-4 demonstrated DC₅₀ values ≤50 nM in taxol-resistant lung cancer models [4].

Table 2: Common CRBN Ligand-Linker Conjugate Architectures

Conjugate TypeLinker Attachment PointRepresentative CompoundKey Applications
Alkyl-amino (C3-C5)Glutarimide N-positionThalidomide-O-C3-NH₂BRD4/BET degraders (e.g., dBET1)
PEG-aminoPhthalimide C4/C5 positionThalidomide-NH-PEG1-NH₂·HClSolubility-enhanced PROTACs
HeteroaromaticGlutarimide carbonyl derivatives5-Amino-thalidomideC5-vector PROTAC diversification

Strategic Importance of Cereblon-Recruiting Moieties in Chemical Biology

CRBN has emerged as the predominant E3 ligase in clinical-stage PROTACs due to intrinsic pharmacological advantages:

  • Ubiquitous Expression: CRBN is constitutively expressed across tissues, enabling broad applicability in oncology, inflammation, and CNS disorders [2] [6].
  • Ligand Druggability: IMiDs exhibit favorable pharmacokinetics (oral bioavailability, CNS penetration) and safety profiles refined through decades of clinical use [3].
  • Bridged PROTAC Compatibility: CRBN recruitment enables degradation of proteins lacking direct ligands via "bridged" PROTACs. These exploit target-associated bridge proteins (e.g., EED for PRC1 degradation), expanding the druggable proteome [7].

Clinical validation is evident: 12 of 15 PROTACs in active trials utilize CRBN recruiters, targeting diverse proteins including BTK, IRAK4, and estrogen receptors [2]. For example, the BTK degrader NX-5948 achieves >90% target degradation in B-cell malignancies via CRBN-mediated ubiquitination [2]. Furthermore, CRBN's adaptability is demonstrated by novel conjugates like Thalidomide-NH-C5-NH₂·HCl, where the C5-alkyl linker with terminal amine enables conjugation to carboxylic acid-containing target ligands while maintaining optimal distance (≈10–15 Å) for productive ternary complex formation [1] [8] [9].

Properties

CAS Number

2093386-39-9

Product Name

Thalidomide-NH-C5-NH2 (hydrochloride)

IUPAC Name

4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C18H23ClN4O4

Molecular Weight

394.9

InChI

InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H

InChI Key

WJDRWFHGNHTFHU-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.